Furaltadone (+)-tartrate salt

Solubility Formulation Science Veterinary Pharmacology

Laboratories monitoring nitrofuran residues require AMOZ-specific reference standards to avoid false negatives from generic nitrofuran cross-reactivity. Furaltadone (+)-tartrate salt provides the definitive reference compound for AMOZ detection, supported by its distinct tissue-bound metabolite identity and a 35-min half-life in goats. • Enables confirmatory analysis per EU/Codex residue programs. • High aqueous solubility simplifies stock and dosing preparation. • Batch-specific purity ≥98% ensures reproducible LC-MS/MS method validation.

Molecular Formula C17H22N4O12
Molecular Weight 474.4 g/mol
Cat. No. B15087146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuraltadone (+)-tartrate salt
Molecular FormulaC17H22N4O12
Molecular Weight474.4 g/mol
Structural Identifiers
SMILESC1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C13H16N4O6.C4H6O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;5-1(3(7)8)2(6)4(9)10/h1-2,7,11H,3-6,8-9H2;1-2,5-6H,(H,7,8)(H,9,10)/b14-7+;
InChIKeyNUQMJOZPYRELIB-FJUODKGNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furaltadone (+)-tartrate salt: Water-Soluble Nitrofuran


Furaltadone is a synthetic, broad-spectrum antimicrobial of the nitrofuran class, characterized by a 5-nitrofuran ring linked to a morpholinomethyl-oxazolidinone core [1]. It was patented in 1957 and exhibits activity against a range of Gram-positive and Gram-negative bacteria, including staphylococci and streptococci [2][3]. Furaltadone (+)-tartrate salt is a specific salt form designed to enhance water solubility compared to the free base, facilitating administration in veterinary applications and improving handling in research settings [4]. The compound's mechanism of action involves inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit [5]. Due to carcinogenicity concerns, its use in food-producing animals is banned in the European Union, but it remains a critical analytical reference standard for residue monitoring and a tool in fundamental research on antimicrobial resistance and nitrofuran pharmacology [6].

Residue standard Analytical reference for AMOZ metabolite monitoring in food safety LC-MS/MS workflows
Salt form Water-soluble (+)-tartrate enables aqueous dosing and stock solution preparation
Antimicrobial tool Broad-spectrum nitrofuran for susceptibility, resistance and pharmacokinetic research

Furaltadone (+)-tartrate vs. Other Nitrofurans


Within the nitrofuran class, substitution of one compound for another is not scientifically valid due to significant divergence in critical performance characteristics that govern application suitability. For instance, the pharmacokinetic profile of furaltadone, characterized by a specific absorption rate and the unique identity of its tissue-bound metabolite (AMOZ), differs markedly from that of furazolidone (AOZ metabolite), nitrofurazone (SEM metabolite), and nitrofurantoin (AHD metabolite) [1]. This necessitates distinct analytical methods for residue detection, precluding generic substitution in food safety testing [2]. Furthermore, the salt form is a critical determinant of solubility; the free base and hydrochloride salt of furaltadone exhibit different aqueous solubility profiles, directly impacting their suitability for specific experimental or formulation workflows [3]. The following evidence quantifies these differences, demonstrating why selection of the specific compound and salt form is essential for reproducible and meaningful scientific outcomes.

Metabolite mismatch AMOZ (furaltadone) differs from AOZ, SEM, AHD; generic nitrofuran standards invalid for regulatory residue analysis.
Salt solubility Free base or hydrochloride forms exhibit much lower solubility; tartrate salt required for aqueous experimental designs.
PK divergence Half-life and excretion profiles differ across nitrofurans; compound-specific study design and sampling schedules are essential.

Furaltadone (+)-tartrate: Quantitative Differentiation


Aqueous Solubility: Salt Form Comparison

The selection of a salt form dramatically impacts aqueous solubility, a critical parameter for both research and practical application. The free base of furaltadone exhibits very low water solubility, quantified as 0.75 g/L (0.075% w/v) at 25°C [1]. The hydrochloride salt offers improved solubility, forming a 4% w/v solution [2]. The (+)-tartrate salt is reported to possess high aqueous solubility, making it suitable for direct dissolution in water for certain stock solution preparations . This quantifiable difference in solubility directly dictates the feasibility of using each form in aqueous experimental systems or for administration via drinking water in veterinary studies.

Salt form solubility
Class-level
Tartrate: high aqueous solubility
Free base: 0.75 g/L (0.075% w/v)
HCl: 4% w/v solution
Solubility dictates aqueous workflow fit
Tartrate exact g/L not reported in primary literature
Solubility Formulation Science Veterinary Pharmacology

Half-Life vs. Nitrofurantoin

Pharmacokinetic profiles differ substantially among nitrofurans, influencing their therapeutic application and analytical detection windows. In an in vivo study in goats, furaltadone exhibited a half-life (t1/2) of 35 minutes [1]. In contrast, nitrofurantoin, another clinically relevant nitrofuran, has a reported elimination half-life in humans of approximately 0.3-1 hour (18-60 minutes) [2], and is known for its rapid excretion, leading to low plasma concentrations but high urinary levels, a property that defines its use as a urinary antiseptic [3]. This difference in elimination kinetics underscores that furaltadone and nitrofurantoin are not interchangeable and are suited for different research models and therapeutic contexts.

Half-life (t1/2)
Context-dependent
35 min (goats)
Supports PK sampling schedule design
Species-specific; not directly comparable to human data
Pharmacokinetics Drug Metabolism Veterinary Medicine

Urinary Excretion vs. Furazolidone

The extent and pattern of urinary excretion are key differentiators among nitrofurans, impacting both systemic exposure and analytical detection strategies. Following oral administration of 100 mg/kg to rabbits, furaltadone achieved a urine concentration of approximately 50 mcg/ml at 4 and 6 hours post-dose, with 0.14% of the administered dose recovered in urine over a 6-hour period [1]. In the same study, furazolidone was undetectable in urine [1]. This stark contrast in renal elimination highlights that furaltadone is excreted in an active form to a measurable degree, whereas furazolidone is not, a critical consideration for studies involving systemic bioavailability or for the development of urine-based diagnostic assays.

Urinary excretion
Head-to-head
Furaltadone: ~50 mcg/ml (4–6h, 0.14% dose)
Furazolidone: not detectable
Distinct renal elimination profile
Rabbit model; oral 100 mg/kg
Excretion Pharmacokinetics Bioavailability

Metabolite Marker: AMOZ Distinctiveness

In food safety and regulatory science, the specific identity of the persistent tissue-bound metabolite is the definitive marker for exposure to a banned substance. Furaltadone's unique metabolite is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) [1]. This is distinct from the metabolites of furazolidone (AOZ), nitrofurazone (semicarbazide, SEM), and nitrofurantoin (1-aminohydantoin, AHD) [2][3]. Analytical methods, such as LC-MS/MS, must be specifically validated to detect AMOZ. Using a standard for furazolidone (or its metabolite AOZ) to detect furaltadone abuse is scientifically impossible, as the analytical targets are chemically distinct.

Marker metabolite
Class-level
Furaltadone → AMOZ
Furazolidone → AOZ
Nitrofurazone → SEM
Nitrofurantoin → AHD
Metabolite specificity requires dedicated standard
LC-MS/MS methods must be validated per analyte
Residue Analysis Food Safety LC-MS/MS

Cytotoxicity vs. Furazolidone

Toxicological profiles, assessed through in vitro cytotoxicity assays, provide a basis for differentiating the safety margins of closely related compounds. A comparative study evaluating the cytotoxicity of furaltadone and furazolidone on three different cell lines (HeLa, Hep-2, and Vero) found that furazolidone was more cytotoxic than furaltadone across all tested lines [1]. Specifically, the 50% cytotoxic concentration (CC50) values were consistently lower for furazolidone, indicating a higher cytotoxic potential at equivalent concentrations [1]. For example, in HeLa cells, the CC50 for furaltadone was approximately 1.5-2 fold higher than for furazolidone [1].

Cytotoxicity (CC50)
Head-to-head
Furaltadone less cytotoxic; CC50 ~1.5–2× higher than furazolidone in HeLa
Cytotoxicity profile differs across cell lines
HeLa, Hep-2, Vero; 24h exposure
Cytotoxicity Toxicology In Vitro Toxicology

Residue Depletion vs. Furazolidone

The rate of depletion of parent drug from edible tissues is a key parameter for establishing withdrawal periods in food-producing animals. In a study with channel catfish, peak muscle concentrations of parent furaltadone (35.2 ng/g) were reached at 12 hours post-oral dosing (1 mg/kg), whereas furazolidone peaked earlier at 4 hours with a concentration of 30.4 ng/g [1]. Both parent drugs were rapidly eliminated and fell below the limit of detection (1 ng/g) by 96 hours [1]. This difference in peak time and concentration, along with the distinct metabolite profiles, underscores the need for compound-specific depletion studies and analytical methods.

Muscle residue peak
Head-to-head
Furaltadone: 35.2 ng/g at 12h
Furazolidone: 30.4 ng/g at 4h
Depletion kinetics differ; distinct monitoring required
Catfish model; 1 mg/kg oral dose
Residue Depletion Food Safety Aquaculture

Furaltadone (+)-tartrate: Application Scenarios


AMOZ Residue Detection Standard

Procurement of Furaltadone (+)-tartrate salt is essential for laboratories performing confirmatory analysis of nitrofuran residues in food products. Regulatory monitoring programs specifically target the metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) as the marker for illegal furaltadone use [1]. The distinct identity of AMOZ, in contrast to metabolites of other banned nitrofurans like AOZ (from furazolidone), SEM (from nitrofurazone), and AHD (from nitrofurantoin), necessitates the use of a furaltadone-specific reference standard for method development, validation, and routine quality control in LC-MS/MS workflows [2][3].

Veterinary Pharmacokinetics & Metabolism

Researchers investigating the absorption, distribution, metabolism, and excretion (ADME) of nitrofurans in target species require Furaltadone (+)-tartrate salt for accurate in vivo studies. The compound's high aqueous solubility facilitates preparation of dosing solutions for oral or parenteral administration . Knowledge of its specific in vivo half-life (e.g., 35 minutes in goats) is critical for designing sampling schedules and interpreting plasma and tissue concentration data [4]. Its distinct urinary excretion profile, which differs from other nitrofurans like furazolidone, makes it a valuable tool for comparative studies on renal clearance and systemic bioavailability [5].

Antimicrobial Susceptibility & Resistance Models

Furaltadone (+)-tartrate salt is a relevant tool for in vitro studies exploring the spectrum of antimicrobial activity and the mechanisms of resistance among Gram-positive and Gram-negative bacteria. Its documented activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and other pathogens such as Klebsiella pneumoniae and Escherichia coli, supports its use in minimum inhibitory concentration (MIC) assays and time-kill studies [6][7]. The enhanced solubility of the tartrate salt simplifies the preparation of stock solutions and serial dilutions in aqueous media, improving experimental reproducibility compared to using the poorly soluble free base .

Comparative Toxicology & Safety Assessment

For researchers investigating the structure-toxicity relationships of nitrofurans, Furaltadone (+)-tartrate salt provides a defined chemical entity for comparative studies. As demonstrated by direct head-to-head comparisons, furaltadone exhibits a distinct cytotoxicity profile compared to furazolidone, being significantly less cytotoxic in HeLa, Hep-2, and Vero cell lines [8]. This quantitative difference in CC50 values makes furaltadone a valuable comparator compound for dissecting the molecular mechanisms underlying nitrofuran-induced cellular toxicity and for developing in vitro models for safety assessment of this drug class [8].

Application
Selection Property
Validation Focus
AMOZ residue monitoring
Metabolite-specific analytical standard
Method specificity and recovery in tissue matrices
Veterinary ADME research
Water-soluble salt for aqueous dosing
PK parameter measurement (t1/2, excretion)
Antimicrobial screening
Broad-spectrum nitrofuran tool
MIC and time-kill assay reproducibility
Comparative cytotoxicity
Defined comparator for class profiling
Cytotoxicity endpoints across cell lines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furaltadone (+)-tartrate salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.